Tributyl(pentafluoroethyl)stannane (CAS 1426-66-0) is a specialized organotin reagent characterized by a tributyltin moiety bonded to a pentafluoroethyl group. While structurally related to other perfluoroalkyl stannanes, its primary procurement value lies in its capability to act as a mild, base-free stannylating agent [1]. As a stable liquid at room temperature (boiling point 245-247 °C), it offers predictable processability and precise dosing compared to highly reactive, in situ generated organometallic alternatives . This compound is specifically procured for the functionalization of highly strained or base-sensitive substrates where traditional lithiation-stannylation sequences cause catastrophic material degradation [1].
Substituting Tributyl(pentafluoroethyl)stannane with conventional stannylating combinations—such as tributyltin chloride paired with strong bases like lithium diisopropylamide (LDA) or n-butyllithium—fails when processing highly strained substrates like functionalized cyclopropenes. Strong bases cause rapid ring-opening, ester hydrolysis, and general decomposition of these sensitive intermediates [1]. Conversely, attempting substitution with standard perfluoroalkylating agents (e.g., trimethyl(pentafluoroethyl)silane) fails to deliver the stannyl group required for downstream cross-coupling. The specific reactivity of the pentafluoroethyl ligand, which acts as an in situ pro-base and leaving group upon fluoride activation, cannot be replicated by generic organotin halides.
In the functionalization of base-sensitive cyclopropenes, traditional stannylation using strong bases leads to substrate destruction. Research demonstrates that using Tributyl(pentafluoroethyl)stannane in the presence of stoichiometric potassium fluoride enables direct stannylation, yielding the desired stannylcyclopropenes in high yields (up to 85%), whereas the comparator baseline (LDA followed by Bu3SnCl) results in complete substrate decomposition and ring-opening [1]. The fluoride-activated release of the pentafluoroethyl group provides a sufficiently mild basic environment to deprotonate the cyclopropene without degrading the strained ring.
| Evidence Dimension | Substrate survival and stannylation yield |
| Target Compound Data | Up to 85% yield of intact stannylcyclopropene |
| Comparator Or Baseline | LDA + Bu3SnCl (0% yield, complete decomposition) |
| Quantified Difference | >80% yield improvement due to elimination of strong base |
| Conditions | Stoichiometric KF activation, base-sensitive cyclopropene substrates |
Buyers synthesizing highly strained or base-sensitive building blocks must procure this specific reagent to avoid catastrophic yield losses during stannylation.
The stannylcyclopropenes generated exclusively via Tributyl(pentafluoroethyl)stannane are highly competent precursors for downstream Stille cross-coupling. Because the initial stannylation avoids the formation of complex decomposition byproducts, the resulting stannanes can be directly subjected to palladium-catalyzed cross-coupling with aryl iodides, delivering tetrasubstituted cyclopropenes in high yields [1]. Generic substitution with non-stannane perfluoroalkylating agents (e.g., TMS-C2F5) completely fails to install the necessary C-Sn bond required for the Stille reaction.
| Evidence Dimension | Downstream Stille coupling viability |
| Target Compound Data | Enables direct Pd-catalyzed cross-coupling to tetrasubstituted cyclopropenes |
| Comparator Or Baseline | TMS-C2F5 (Incapable of forming Stille-active C-Sn bonds) |
| Quantified Difference | Binary (Enables vs. Prevents Stille coupling) |
| Conditions | Palladium-catalyzed cross-coupling of the resulting intermediate |
Ensures that the procured reagent not only protects the substrate but also installs the correct functional handle for subsequent C-C bond formation.
Compared to in situ generated stannylating agents like tributyltin lithium (Bu3SnLi), which require cryogenic conditions (-78 °C) and strict anhydrous/anaerobic handling to prevent rapid degradation, Tributyl(pentafluoroethyl)stannane is a stable liquid with a boiling point of 245-247 °C . This thermal stability allows for precise volumetric dosing at ambient temperature and extended shelf life, significantly reducing the process engineering burden associated with cryogenic organometallic generation.
| Evidence Dimension | Handling temperature and stability |
| Target Compound Data | Stable liquid at 25 °C, bp 245-247 °C |
| Comparator Or Baseline | Bu3SnLi (Requires -78 °C generation and immediate use) |
| Quantified Difference | ~100 °C difference in required handling/processing temperature |
| Conditions | Standard laboratory or pilot-scale reagent storage and transfer |
Reduces procurement and operational costs by eliminating the need for cryogenic reactors and specialized organometallic handling protocols.
Where this compound is the right choice for generating stannylcyclopropene intermediates without destroying the strained ring, enabling downstream palladium-catalyzed Stille couplings to form highly substituted carbocycles[1].
Ideal for workflows where substrates contain base-sensitive functional groups (e.g., delicate esters or epoxides) that preclude the use of strong bases like LDA or BuLi during the stannylation step [1].
Selected over cryogenic reagents like Bu3SnLi when scaling up stannylation reactions, as its liquid stability at room temperature simplifies reactor design and dosing requirements.
Irritant